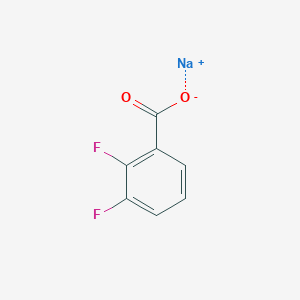

Sodium 2,3-difluorobenzoate

Description

Significance of Fluorinated Benzoate (B1203000) Derivatives in Contemporary Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties. researchgate.net In the realm of medicinal chemistry, fluorination is a widely used strategy to enhance the efficacy of drug candidates. nih.govnih.gov Fluorine's high electronegativity can influence a molecule's acidity, basicity, and lipophilicity, which in turn can improve its membrane permeability and bioavailability. nih.govnih.gov The carbon-fluorine bond is also exceptionally strong, which can lead to increased metabolic stability, prolonging the active life of a drug in the body. nih.govresearchgate.net

Fluorinated benzoate derivatives, a class of compounds that includes Sodium 2,3-difluorobenzoate, are of particular interest. These compounds serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials for various applications. chemshuttle.comontosight.ai For instance, they are utilized in the creation of nonsteroidal anti-inflammatory drugs (NSAIDs) and have been investigated for their potential in developing fluorescent probes for bioimaging. chemshuttle.com The strategic placement of fluorine atoms on the benzoate ring allows chemists to fine-tune the electronic properties and reactivity of the molecule, making them valuable tools in drug design and materials science. nih.govchemshuttle.com

Research Context and Scope of this compound Studies

Research on this compound primarily focuses on its role as a precursor and building block in organic synthesis. Its chemical structure and properties make it a valuable starting material for creating more complex fluorinated compounds. Studies have explored its use in the synthesis of various organic molecules, where the difluorobenzoate moiety is incorporated to modulate the properties of the final product.

While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, its importance can be inferred from the broader context of research on fluorinated compounds. For example, its isomers, such as sodium 2,4-difluorobenzoate and sodium 2,6-difluorobenzoate (B1233279), are known to be used as pharmaceutical intermediates and in the synthesis of specialty chemicals. lookchem.comfluorochem.co.uk The principles governing the utility of these related compounds often apply to this compound as well.

The primary application of this compound appears to be as an intermediate in synthetic chemistry. chemshuttle.com Its reactivity allows for further chemical transformations, enabling the construction of larger and more intricate molecular architectures. The presence of the two fluorine atoms at the 2 and 3 positions of the benzene (B151609) ring imparts specific electronic characteristics that can influence the course of chemical reactions and the properties of the resulting products.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1604819-08-0 |

| Molecular Formula | C₇H₃F₂NaO₂ |

| Molecular Weight | 180.086 g/mol |

| Appearance | Typically a white crystalline powder |

| Solubility | Soluble in polar protic solvents like water and methanol |

| Melting Point | Approximately 140-145 °C |

This data is compiled from various chemical supplier databases and may vary slightly between sources. chemshuttle.comepa.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOGWNHUCRVTEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014790 | |

| Record name | sodium;2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604819-08-0 | |

| Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1604819080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sodium;2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established and Emerging Synthesis Routes for Sodium 2,3-difluorobenzoate

A primary route to this compound involves the hydrolysis of a 2,3-difluorobenzonitrile (B1214704) precursor. The nitrile group (-CN) is converted into a carboxylic acid (-COOH), which is subsequently neutralized to form the sodium salt. This transformation is typically achieved under basic conditions.

Research into the hydrolysis of related isomers, such as 2,6-difluorobenzonitrile (B137791), provides insight into the reaction conditions. One established method involves heating the difluorobenzonitrile with an aqueous solution of sodium hydroxide (B78521) in an autoclave. chemicalbook.com The reaction proceeds under elevated temperature and pressure to facilitate the conversion of the nitrile to the sodium carboxylate in situ. For instance, the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzoic acid has been demonstrated with high efficiency. chemicalbook.com This process is a typical consecutive reaction where the nitrile first hydrolyzes to an amide intermediate (e.g., 2,6-difluorobenzamide) before further hydrolyzing to the corresponding benzoic acid. researchgate.net The kinetic studies of these reactions show significant activation energies for both the nitrile hydrolysis and the subsequent decarboxylation at very high temperatures. researchgate.net

Table 1: Representative Conditions for Hydrolysis of Difluorobenzonitrile Isomers This table is based on analogous reactions of related isomers.

| Reactant | Reagents | Temperature | Pressure | Time | Product (after acidification) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-difluorobenzonitrile | Sodium hydroxide, Water | 150°C | 0.25 MPa | 10 hours | 2,6-difluorobenzoic acid | 85% | chemicalbook.com |

The most direct method for synthesizing this compound is through the acid-base neutralization of its corresponding acid, 2,3-difluorobenzoic acid. nih.gov This precursor is a commercially available solid. The synthesis involves dissolving 2,3-difluorobenzoic acid in a suitable solvent, often water or an alcohol, and treating it with a sodium base.

Common bases used for this salt formation include sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The reaction of 3,5-difluorobenzoic acid with sodium hydroxide in water is a typical example of this process. ontosight.ai Similarly, the neutralization of other functionalized benzoic acids, such as 4-amino-3,5-difluorobenzoic acid, has been effectively carried out using a saturated solution of sodium bicarbonate. nih.gov The resulting sodium salt, being ionic, generally exhibits enhanced water solubility compared to the parent carboxylic acid, which can be advantageous for various applications. lookchem.com

Table 2: General Protocol for Salt Formation This table outlines a general procedure based on analogous compounds.

| Acid Precursor | Base | Solvent | Key Step | Product | Reference |

|---|---|---|---|---|---|

| 2,3-difluorobenzoic acid | Sodium Hydroxide (NaOH) | Water | Stoichiometric addition of base to acid solution | This compound | ontosight.ai |

| 2,3-difluorobenzoic acid | Sodium Bicarbonate (NaHCO₃) | Water/Dichloromethane | Neutralization until effervescence ceases | This compound | nih.gov |

Investigations into Selective Derivatization Strategies

The chemical reactivity of this compound can be categorized by reactions involving the carboxylate group and those targeting the fluorinated aromatic ring.

The carboxylate group is a versatile functional handle for further molecular elaboration. Key reactions include decarboxylation and conversion to esters or amides.

A significant area of research is the use of fluorinated benzoates in metal-catalyzed decarboxylative cross-coupling reactions. In these transformations, the carboxylate group is expelled as carbon dioxide, and the aryl group is coupled with another molecule. For example, potassium 2,6-difluorobenzoate (B1233279) has been used in palladium-catalyzed cross-coupling reactions with aryl halides to form unsymmetrical biaryls. okayama-u.ac.jpacs.org These reactions often require a palladium catalyst, a phosphine (B1218219) ligand, and high temperatures. okayama-u.ac.jp The efficiency of such couplings can be sensitive to the choice of ligand and the specific halide used. acs.org Gas-phase studies have also shown that metal complexes of difluorobenzoates can undergo decarboxylation upon collision-induced dissociation. researchgate.net

Table 3: Example of Decarboxylative Cross-Coupling This table is based on reactions of related isomers.

| Reactant | Coupling Partner | Catalyst/Ligand | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| Potassium 2,6-difluorobenzoate | 2-Naphthoyl chloride | Pd(dba)₂ / PCy₃·HBF₄ | Toluene | 150°C | Unsymmetrical biaryl | okayama-u.ac.jp |

| Potassium 2,6-difluorobenzoate | 4-Methoxyphenyl bromide | Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ | Dioxane | 110°C | Biaryl | acs.org |

The two fluorine atoms on the aromatic ring significantly influence its reactivity. Fluorine is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). core.ac.uk

In SNAr reactions, a nucleophile displaces one of the fluorine atoms. This type of reaction is a powerful tool for creating new carbon-heteroatom or carbon-carbon bonds on the aromatic ring. For instance, the reaction of 3,5-difluorobenzonitrile (B1349092) with a phenolic compound in the presence of a base like cesium carbonate (Cs₂CO₃) demonstrates a successful SNAr reaction to form a diaryl ether. nih.gov The electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby facilitating the substitution. core.ac.uk This strategy is valuable for synthesizing complex molecules where the difluorinated benzene (B151609) core is a key structural motif.

Reactivity and Mechanistic Investigations

Exploration of the Impact of Fluorine Substitution on Reactivity

The presence of two adjacent fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of sodium 2,3-difluorobenzoate. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. wikipedia.org This effect polarizes the C-F bond, creating a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. wikipedia.org This polarization, coupled with the high bond dissociation energy of the C-F bond, generally renders fluoroaromatics highly stable and less reactive towards many chemical reactions. wikipedia.org

However, the electron-withdrawing nature of fluorine atoms also makes the aromatic ring electron-deficient. This electronic characteristic is crucial in nucleophilic aromatic substitution (SNAr) reactions, where the attack of a nucleophile on the aromatic ring is a key step. pressbooks.pubmasterorganicchemistry.com In the context of SNAr, fluorine is an excellent leaving group, a trend that is opposite to SN2 reactions. kyoto-u.ac.jp The rate of SNAr reactions on fluoroaromatics is often faster than on their chloro-, bromo-, or iodo- counterparts because the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the reaction. pressbooks.pubkyoto-u.ac.jp

For 2,3-difluorobenzoic acid, the two fluorine atoms activate the ring for nucleophilic attack. ambeed.com Furthermore, the positioning of these substituents affects the acidity of the molecule and the regioselectivity of its reactions. For instance, in lithiation reactions, the fluorine substituent is a powerful activator, significantly increasing the rate of metalation at the ortho position. arkat-usa.org

Carbon-Fluorine Bond Activation and Cleavage Studies

The C-F bond is the strongest single bond to carbon, making its selective activation and cleavage a significant challenge in synthetic chemistry. wikipedia.org Research in this area is driven by the need to synthesize complex fluorinated molecules and to degrade persistent fluorinated environmental pollutants. rsc.orgrsc.org

Electrochemical C-F Bond Cleavage Mechanisms

Electrochemical methods offer a powerful tool for C-F bond activation under mild conditions. rsc.org The general mechanism for the electrochemical reduction of aryl fluorides involves the formation of a radical anion through electron transfer. rsc.orgrsc.org This radical anion can then undergo cleavage of the C-F bond to produce an aryl radical and a fluoride (B91410) ion. rsc.orgrsc.org

Studies on polyfluorinated benzoates have shown that the decay rate constants of the radical anions increase dramatically with the number of fluorine substituents. lookchem.com The regioselectivity of C-F bond cleavage is dependent on the position of the fluorine atom relative to the carboxylate group, generally following the order para > ortho > meta. lookchem.com This suggests that the stability of the resulting aryl radical and the electronic landscape of the radical anion are key determinants of the reaction pathway. For some fluorobenzoate derivatives, voltammetric studies have revealed that the initial electron transfer can be reversible, indicating a stable radical anion whose decomposition is the rate-limiting step. rsc.org

Transition Metal-Catalyzed and Lewis Acid-Mediated C-F Activation

Transition metal complexes and Lewis acids are widely employed to facilitate the activation of C-F bonds.

Transition Metal Catalysis : Transition metals like nickel, palladium, and iridium can activate C-F bonds through several mechanisms, including oxidative addition. nih.gov In this process, a low-valent metal center inserts into the C-F bond, forming a metal-fluoride and a metal-aryl bond. nih.gov The efficiency and regioselectivity of this process are highly dependent on the metal, the ligands, and the substrate. nih.gov For instance, cobalt complexes have been shown to induce C-F bond activation in polyfluoroaryl imines. researchgate.net In some cases, phosphine (B1218219) ligands are not merely spectators but actively participate in the reaction, assisting in the C-F bond cleavage. nih.gov

Lewis Acid Mediation : Strong Lewis acids can activate C-F bonds by coordinating to the fluorine atom, which increases the polarization of the bond and facilitates its cleavage. nih.govrsc.org This strategy has been used in the selective defluorination of trifluoromethyl groups. nih.gov Frustrated Lewis Pairs (FLPs), which consist of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, can also mediate C-F activation. rsc.org Computational and experimental studies suggest that these reactions can proceed through a Lewis acid-assisted SN1-type pathway. rsc.org For example, treatment of 2-trifluoromethyl-1-alkenes with a Lewis acid like EtAlCl₂ can lead to the selective activation of a single C-F bond. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aryl fluorides. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via a two-step mechanism:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination of the leaving group: The fluoride ion is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The presence of electron-withdrawing groups, such as the additional fluorine atom and the carboxyl group in 2,3-difluorobenzoate, is crucial as they stabilize the anionic Meisenheimer intermediate, thereby activating the ring for nucleophilic attack. pressbooks.pubmasterorganicchemistry.com The fluorine atoms are typically ortho, para-directing in these reactions. pressbooks.pub

Reaction Kinetics and Optimization Studies

Mechanistic Insights into Reaction Rate Determinants

The rates of reactions involving 2,3-difluorobenzoate are governed by several factors, primarily the electronic effects of the substituents and the nature of the reaction mechanism.

In electrochemical C-F bond cleavage , the rate is often determined by the stability of the intermediate radical anion and the kinetics of its fragmentation. rsc.orglookchem.com For polyfluorinated benzoates, the rate of C-F bond cleavage is found to not be controlled by the reaction's thermodynamics but rather by kinetic factors related to the position of the fluorine atoms. lookchem.com

In transition metal-catalyzed reactions , the rate can be influenced by various steps in the catalytic cycle, such as oxidative addition or reductive elimination. nih.gov For instance, in cobalt-catalyzed C(sp²)-H borylation of fluorinated benzoates, mechanistic studies including kinetic isotope effects (KIE) have been used to determine the rate-determining step. nih.gov A significant KIE value suggests that C-H bond cleavage is involved in the rate-determining step, whereas a value close to unity implies that a subsequent step is rate-limiting. nih.gov

For nucleophilic aromatic substitution (SNAr) , the reaction rate is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.comkyoto-u.ac.jp The strong electron-withdrawing nature of the two fluorine atoms in 2,3-difluorobenzoate significantly accelerates the rate of nucleophilic attack compared to less fluorinated analogues. kyoto-u.ac.jp The rate-limiting step is typically the initial addition of the nucleophile to the aromatic ring. pressbooks.pub

Below is a table summarizing the key mechanistic features and their impact on reactivity.

| Reaction Type | Key Intermediate/Transition State | Rate-Determining Step | Impact of 2,3-Difluoro Substitution |

| Electrochemical C-F Cleavage | Radical Anion | Fragmentation of the radical anion | Increases rate of radical anion decay; directs cleavage (para > ortho > meta preference) lookchem.com |

| Transition Metal-Catalyzed C-F Activation | Metal-Aryl-Fluoride Complex | Oxidative Addition or Reductive Elimination | Influences regioselectivity and rate of catalytic steps nih.govnih.gov |

| Lewis Acid-Mediated C-F Activation | Lewis Acid-Fluorine Adduct | C-F bond scission | Enhances electrophilicity of carbon, facilitating cleavage nih.govrsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Nucleophilic addition to the aromatic ring | Stabilizes the anionic intermediate, accelerating the reaction pressbooks.pubkyoto-u.ac.jp |

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are fundamental in determining the structure of chemical compounds. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can be used to probe specific molecular features, from the nuclear environment to electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. For fluorinated compounds like sodium 2,3-difluorobenzoate, ¹⁹F NMR is particularly informative due to the high natural abundance and sensitivity of the ¹⁹F nucleus.

The ¹⁹F NMR spectrum provides distinct signals for fluorine atoms in different chemical environments. The chemical shifts (δ) are highly sensitive to the electronic environment, and spin-spin coupling between neighboring fluorine nuclei (F-F coupling) or between fluorine and hydrogen nuclei (H-F coupling) provides valuable information about the connectivity of the molecule. For this compound, two distinct signals would be expected for the fluorine atoms at the C2 and C3 positions of the benzene (B151609) ring. The broad chemical shift range of ¹⁹F NMR, spanning approximately 500 ppm, minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR. rsc.org

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| F (at C2) | Distinct Signal | Doublet | JF-F |

Note: This table is predictive, based on the principles of NMR and data from analogous compounds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.org The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. rsc.orgdocbrown.info For this compound, the IR spectrum is characterized by several key absorption bands.

The most prominent absorptions are associated with the carboxylate group (COO⁻) and the carbon-fluorine (C-F) bonds. The asymmetric and symmetric stretching vibrations of the carboxylate group typically appear in the region of 1600-1550 cm⁻¹ and 1440-1390 cm⁻¹, respectively. chemshuttle.comresearchgate.net The C-F stretching vibrations of aromatic fluorides give rise to strong absorptions in the 1300-1100 cm⁻¹ region. chemshuttle.com Additional bands corresponding to the aromatic ring C-H and C=C stretching and bending vibrations would also be present.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylate Asymmetric Stretch (COO⁻) | ~1600 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Carboxylate Symmetric Stretch (COO⁻) | ~1400 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

Source: Data compiled from general IR spectroscopy principles and specific data for substituted benzoate (B1203000) salts. docbrown.infochemshuttle.comresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is adept at determining the precise molecular weight and elemental formula of a compound. nih.gov

For this compound (C₇H₃F₂NaO₂), the molecular weight is 186.06 g/mol . chemshuttle.com In positive-ion mode ESI-MS, the compound is likely to be detected as a sodium adduct of the neutral molecule, [M+Na]⁺, or more accurately in this case, the intact salt itself gives the molecular ion. In negative-ion mode, the 2,3-difluorobenzoate anion ([M-Na]⁻) would be observed at an m/z corresponding to the loss of the sodium ion. The high mass accuracy of HRMS allows for the confident determination of the elemental composition from the measured m/z value. uni-saarland.deucdavis.edu

Table 3: Predicted High-Resolution ESI Mass Spectrometry Data for this compound

| Ion | Predicted Monoisotopic Mass (m/z) | Ionization Mode |

|---|---|---|

| [C₇H₃F₂O₂Na]⁺ | 185.0009 | Positive |

Note: Masses are calculated based on the elemental composition and monoisotopic masses of the most abundant isotopes.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. bioglobax.comnih.gov For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring.

The parent compound, sodium benzoate, exhibits absorption peaks around 225-230 nm. nih.govresearchgate.net The presence of substituents on the benzene ring can shift the position of the maximum absorbance (λmax). While specific data for the 2,3-difluoro isomer is not available in the provided search results, sodium 2,5-difluorobenzoate is reported to have a λmax of approximately 260 nm in an aqueous solution. It is expected that this compound would also absorb in this region of the UV spectrum, with the exact λmax influenced by the electronic effects of the two ortho- and meta-positioned fluorine atoms.

While this compound itself is not typically luminescent, its corresponding carboxylate ligand can be used to form coordination complexes with metal ions, particularly lanthanides like Europium(III) and Terbium(III), which can exhibit strong luminescence. nih.govmdpi.com In these complexes, the organic ligand (2,3-difluorobenzoate) can act as an "antenna." mdpi.com It absorbs UV light efficiently (a property demonstrated by its UV-Vis spectrum) and then transfers this absorbed energy to the central metal ion. mdpi.com This energy transfer excites the metal ion, which then relaxes by emitting light at its own characteristic, sharp wavelengths, a process known as sensitized luminescence. mdpi.com

The luminescence properties, such as emission wavelength and intensity, are highly dependent on the structure of the complex and the coordination environment of the metal ion. docbrown.info The presence of fluorine atoms on the benzoate ligand can influence the energy levels of the ligand and, consequently, the efficiency of the energy transfer process to the lanthanide ion. mdpi.com For example, Eu(III) complexes typically show a strong red emission corresponding to the ⁵D₀ → ⁷F₂ transition, while Tb(III) complexes exhibit a characteristic green luminescence. nih.govmdpi.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can determine the unit cell dimensions, crystal system, space group, and the exact coordinates of every atom, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.govresearchgate.net

Although a specific crystal structure for this compound has not been detailed in the provided search results, analysis of related compounds reveals the type of data that can be obtained. For example, a Co(II) complex with 3,5-difluorobenzoate was found to crystallize in the monoclinic system with the P2₁/n space group. researchgate.net A study of ethyl 4-amino-3,5-difluorobenzoate showed how N—H⋯O hydrogen bonds and π–π stacking interactions dictate the crystal packing. nih.gov

Should a single crystal of this compound be analyzed, X-ray diffraction would reveal the coordination geometry of the sodium ion, the planarity of the benzene ring, the C-C and C-O bond lengths of the carboxylate group, and the C-F bond lengths. It would also elucidate how the ions are packed in the crystal lattice, including any potential interactions involving the fluorine atoms.

Table 4: Illustrative Crystallographic Data from an Analogous Difluorobenzoate Compound

| Parameter | Example Value (from a Co(II) 3,5-difluorobenzoate complex) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic shape of the repeating unit cell |

| Space Group | P2₁/n | The symmetry elements within the unit cell |

| a (Å) | 8.234 | Unit cell dimension |

| b (Å) | 15.123 | Unit cell dimension |

| c (Å) | 9.789 | Unit cell dimension |

| β (°) | 101.675 | Angle of the unit cell |

Source: Data from a related cobalt(II) 3,5-difluorobenzoate complex to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Sodium 2,5-difluorobenzoate |

| Sodium 2,6-difluorobenzoate (B1233279) |

| Sodium benzoate |

| Europium(III) |

| Terbium(III) |

| Cobalt(II) |

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Table 1: General Crystallographic Data Concepts from SCXRD

| Parameter | Description |

| Crystal System | The basic classification of crystals based on their symmetry. |

| Space Group | A mathematical description of the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Bond Lengths | The distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of a molecule. |

For example, studies on similar molecules like ethyl 4-amino-3,5-difluorobenzoate have utilized SCXRD to reveal key structural insights. nih.govresearchgate.net

Analysis of Hydrogen Bonding and π-Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-stacking play a vital role in the supramolecular assembly of crystal structures. In crystals of related difluorobenzoate derivatives, molecules are often connected by various types of hydrogen bonds, including N—H⋯N, N—H⋯F, and N—H⋯O interactions. nih.govresearchgate.net Additionally, π-stacking interactions between the aromatic rings contribute to the stability of the crystal packing. nih.govresearchgate.net These interactions involve the overlapping of π-orbitals of adjacent aromatic rings. The presence of fluorine atoms can influence these interactions, potentially leading to enhanced stability. nih.gov

Conformational Analysis in the Solid State

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be determined from single-crystal X-ray diffraction data. ethz.ch In the solid state, the conformation is often influenced by the crystal packing forces and intermolecular interactions. For flexible molecules, multiple conformations may exist, and computational methods are often used in conjunction with experimental data to understand the conformational landscape. researchgate.net For instance, in some imidazolidinone derivatives, the benzyl (B1604629) group can adopt different staggered or eclipsed conformations, and the preferred conformation in the crystal is often the one that is computationally determined to be the most stable. ethz.ch The study of solid-state conformations is crucial as it can impact the physical and chemical properties of the material. mdpi.comnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The molecular formula of this compound is C₇H₃F₂NaO₂. chemshuttle.com The expected elemental composition can be calculated from this formula and compared with the experimental values obtained from elemental analysis techniques. Modern elemental analyzers can provide precise percentages of carbon, hydrogen, nitrogen, and sulfur. Other elements, like sodium and fluorine, can be determined by other analytical methods such as inductively coupled plasma-optical emission spectrometry (ICP-OES). fda.gov

Table 2: Theoretical Elemental Composition of this compound (C₇H₃F₂NaO₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 45.19 |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.63 |

| Fluorine (F) | 19.00 | 2 | 38.00 | 20.42 |

| Sodium (Na) | 22.99 | 1 | 22.99 | 12.36 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 17.20 |

| Total | 186.09 | 100.00 |

Thermal Analysis of this compound and its Derivatives

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.orgazom.com These techniques are vital for characterizing the thermal stability and decomposition behavior of materials.

Thermogravimetric analysis (TGA) is a key thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. azom.com For this compound, TGA can be used to determine its decomposition temperature. One source indicates that decomposition begins above 180°C under a nitrogen atmosphere. chemshuttle.com In the case of its derivatives, such as those used in polyurethane foams, the fluoro substituents are noted to contribute to enhanced thermal stability. chemshuttle.com

Differential Scanning Calorimetry (DSC) is another important thermal analysis method that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org DSC can be used to determine the melting point and other phase transitions. The melting point of this compound is reported to be approximately 140-145°C. chemshuttle.com

The thermal behavior of related sodium benzoates, like sodium alginate, has been studied, showing decomposition processes that can involve dehydration followed by degradation to sodium carbonate and a carbonaceous residue. scielo.br

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to study benzoic acid derivatives, providing a balance between accuracy and computational cost. nih.govspectroscopyonline.com For 2,3-difluorobenzoic acid, the precursor to sodium 2,3-difluorobenzoate, DFT calculations have been instrumental in elucidating its structural and spectroscopic characteristics. nih.gov

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For 2,3-difluorobenzoic acid, structural properties have been calculated using DFT at the B3LYP level and the ab initio Møller-Plesset perturbation theory (MP2) method, both with a 6-311++G(d,p) basis set. nih.gov The results from these calculations can be compared with experimental data obtained from X-ray diffraction studies, which show that 2,3-difluorobenzoic acid forms hydrogen-bonded dimers in its crystalline state. nih.govscienceopen.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap implies a more reactive molecule. Time-dependent DFT (TD-DFT) approaches are used to study electronic properties like absorption wavelengths and excitation energies, showing that charge transfer occurs within the molecule. nih.gov

| Parameter | DFT (B3LYP/6-311++G(d,p)) nih.gov | Experimental (X-ray) scienceopen.com |

|---|---|---|

| C=O Bond Length (Å) | 1.211 | 1.216 |

| C-O Bond Length (Å) | 1.359 | 1.318 |

| C-F (at C2) Bond Length (Å) | 1.344 | 1.354 |

| C-F (at C3) Bond Length (Å) | 1.357 | 1.365 |

| O-C=O Bond Angle (°) | 123.0 | 122.3 |

| C-C-O Bond Angle (°) | 115.1 | 116.3 |

Frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's vibrational spectra (Infrared and Raman). Theoretical vibrational wavenumbers are often scaled to correct for anharmonicity and the limitations of the computational method. nih.gov For 2,3-difluorobenzoic acid, the vibrational frequencies calculated by DFT methods show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov The complete assignment of vibrational modes is achieved using the total energy distribution (TED), which describes the contribution of individual internal coordinates to each normal mode. nih.gov

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled DFT) |

|---|---|---|---|

| O-H Stretch | - | 3008 | 3010 |

| C=O Stretch | 1695 | 1694 | 1721 |

| C-F Stretch | 1290 | 1291 | 1291 |

| C-O Stretch | 1240 | - | 1240 |

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO Energy (eV) | -7.39 |

| LUMO Energy (eV) | -1.39 |

| Energy Gap (ΔE) (eV) | 6.00 |

| Dipole Moment (Debye) | 2.86 |

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods used to solve the Schrödinger equation for molecular systems, providing fundamental insights into their electronic structure and properties. nih.gov These methods are broadly categorized into ab initio and DFT approaches. For fluorobenzoates, these calculations are essential for building in silico libraries of chemical properties, which can aid in "standards-free" identification in complex samples. nih.gov

Studies on molecules like 2,3-difluorobenzoic acid and p-cyanobenzoic acid have demonstrated the utility of combining experimental spectroscopic techniques with quantum chemical calculations. nih.govnih.gov Such an approach allows for the complete assignment of vibrational modes and a deeper understanding of the interactions between different functional groups within the molecule. nih.gov The choice of method and basis set is crucial, with larger basis sets like 6-311++G** and cc-pVTZ generally providing results that are in better agreement with experimental data. nih.gov

Molecular Dynamics Simulations and Reaction Kinetics Modeling

In the context of reaction kinetics, computational modeling helps in understanding the mechanisms and rates of chemical reactions. arxiv.org For fluorobenzoates, which are used in the synthesis of radiolabeling agents like N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), understanding the kinetics of the fluorination reaction is crucial for optimizing synthesis procedures. researchgate.net Computational models can be used to map out the reaction pathway, identify transition states, and calculate activation energies, thereby predicting reaction rates under various conditions.

Biological and Pharmaceutical Research Applications

Role as an Intermediate in Pharmaceutical Synthesis

Fluorinated benzoic acids are a class of compounds frequently employed as intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com Specifically, tetrahalogenated benzoic acid derivatives are considered valuable precursors for creating medicines such as antibacterial agents. researchgate.net While the broader category of fluoro-benzoic acids is established in this role, specific examples detailing the use of sodium 2,3-difluorobenzoate or 2,3-difluorobenzoic acid in the synthesis of a marketed pharmaceutical are not extensively documented in publicly available literature. The general principle holds that such fluorinated precursors are crucial for introducing fluorine atoms into target molecules, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.

Studies on the Biological Activity of Fluorinated Benzoates

The incorporation of fluorine into benzoate (B1203000) structures can dramatically alter their biological profiles. Researchers have investigated these effects to understand how fluorination patterns influence interactions with biological systems and to design more effective enzyme inhibitors.

The introduction of fluorine into a molecule impacts its physical and chemical properties, which in turn has profound consequences on its biological behavior. zenodo.org Key properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are exploited by medicinal chemists to modulate a molecule's potency, permeability, pKa, and conformation. researchgate.net

The specific arrangement of fluorine atoms on a benzene (B151609) ring—the fluorination pattern—can lead to distinct biological outcomes. This is because the pattern affects the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds. For instance, altering the position of fluorine can influence how a molecule binds to a biological target, such as a protein or enzyme, potentially increasing its selectivity and efficacy. zenodo.orgchemicalbook.com In some cases, fluorination can enhance the binding affinity of a drug to its target receptor. zenodo.org The study of different fluorination patterns is a critical aspect of structure-activity relationship (SAR) investigations, helping to fine-tune the pharmacological profile of a potential drug candidate.

Fluorinated compounds have been extensively studied as enzyme inhibitors. nih.gov The unique properties of fluorine can be leveraged to design molecules that bind tightly to an enzyme's active site, blocking its normal function. nih.govgoogle.com One area where fluorinated molecules have shown significant promise is in the inhibition of carbonic anhydrases (CAs).

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and some isoforms, like CA IX, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drugs. nih.govnih.gov Research has demonstrated that fluorinated sulfonamides can act as potent and selective inhibitors of these tumor-associated CA isoforms. nih.govnih.gov For example, novel fluorinated benzenesulfonamides have been developed that show picomolar binding affinity to human carbonic anhydrase IX. nih.gov While these studies often focus on sulfonamide derivatives, the principles of using fluorinated aromatic rings to achieve potent and selective enzyme inhibition are broadly applicable. The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, which can be crucial for binding to the zinc ion within the active site of carbonic anhydrase.

Below is a table summarizing the inhibitory activity of selected fluorinated compounds against carbonic anhydrase isoforms, illustrating the potency that can be achieved through fluorination.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| VD12-09 | Human Carbonic Anhydrase IX | Picomolar affinity |

| VD11-4-2 | Human Carbonic Anhydrase IX | Picomolar affinity |

| SLC-0111 | Human Carbonic Anhydrase IX/XII | Not specified, selective inhibitor |

This table presents examples of potent fluorinated carbonic anhydrase inhibitors to illustrate the concept. The compounds listed are not direct derivatives of this compound but belong to the broader class of fluorinated aromatic inhibitors.

Research into this compound Derivatives as Bioactive Agents

Building upon the foundational role of the fluorinated benzoate scaffold, research has extended into creating novel derivatives of this compound to explore their potential as new therapeutic agents.

The synthesis of novel derivatives often begins with a readily available starting material like 2,3-difluorobenzoic acid. Standard organic chemistry reactions can be used to modify the carboxylic acid group into other functional groups, such as amides, esters, or more complex heterocyclic structures. For example, studies on related compounds have demonstrated the synthesis of novel 2,6-difluorobenzamide (B103285) derivatives as potential antibacterial agents that inhibit the FtsZ protein. lookchem.com Similarly, derivatives of 4-fluorobenzoic acid have been synthesized to create new bioactive compounds. globalscientificjournal.com These synthetic strategies showcase how a fluorinated benzoic acid core can be elaborated into a diverse library of compounds for biological screening. The goal of such synthetic efforts is to produce a range of molecules with varied structural features to systematically evaluate their biological activity.

Once a series of derivatives has been synthesized, investigating their structure-activity relationships (SAR) is a critical step in the drug discovery process. SAR studies aim to identify which structural features of a molecule are responsible for its biological effects. For fluorinated compounds, this often involves analyzing how the number, position, and type of substituents on the fluorinated ring affect activity.

For instance, research on fluorinated benzenesulfonamides as inhibitors of amyloid-beta aggregation revealed that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was necessary for activity. nih.gov Studies on benzothiazole (B30560) derivatives have also explored how different substitutions on the aromatic ring influence antibacterial or other biological activities. nih.govrsc.org These studies provide a detailed picture of how molecular structure correlates with biological function, guiding the design of more potent and selective agents. nih.gov While specific SAR studies on derivatives of 2,3-difluorobenzoic acid are not extensively detailed, the principles derived from these related classes of compounds are highly relevant for any future development of bioactive agents from this scaffold.

Potential as Building Blocks in Drug Discovery (e.g., Protein Degraders)

This compound, and its corresponding acid, 2,3-difluorobenzoic acid, are recognized as valuable building blocks in the synthesis of complex pharmaceutical compounds. The strategic incorporation of fluorine atoms into drug candidates is a widely utilized approach to enhance their pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like this compound attractive starting materials in drug discovery.

One of the most promising areas where such building blocks are finding application is in the development of targeted protein degraders. These novel therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, function by inducing the degradation of specific disease-causing proteins. Instead of merely inhibiting a protein's function, degraders eliminate the protein from the cell by hijacking the body's own ubiquitin-proteasome system.

The design of protein degraders often involves the synthesis of heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. The chemical structures of these degraders are complex, and their efficacy is highly dependent on the nature of the constituent fragments and the linker connecting them.

The 2,3-difluorobenzoyl moiety, derived from this compound, can be incorporated into various components of a protein degrader. For instance, it can be part of the ligand that binds to the target protein or the E3 ligase. The presence of the difluoro-substituted phenyl ring can contribute to improved binding interactions and enhanced cell permeability of the final compound.

While specific, publicly available research detailing the direct use of this compound in the synthesis of a named protein degrader is limited, the principles of medicinal chemistry strongly support its potential. The synthesis of various fluorinated benzamides, for example, demonstrates the utility of related fluorinated benzoic acids in creating amide bonds, a common linkage in pharmaceutical structures. For instance, N-(2,3-difluorophenyl)-2-fluorobenzamide has been synthesized, showcasing the reactivity of the difluoroaniline moiety which is structurally related to the potential application of 2,3-difluorobenzoic acid in forming amide linkages. mdpi.com

Environmental Fate and Biodegradation Studies

Assessment of Degradability in Environmental Matrices

The degradability of Sodium 2,3-difluorobenzoate in environmental matrices such as soil and water is a key determinant of its environmental persistence. While specific studies on the 2,3-difluoro isomer are limited, research on related fluorobenzoate compounds provides insights into its likely behavior.

In general, fluorinated benzoic acids are known for their relative stability due to the strength of the carbon-fluorine bond. However, microbial degradation can occur under certain conditions. Studies on monofluorobenzoates have demonstrated that their degradation is influenced by the position of the fluorine substituent on the benzene (B151609) ring. For instance, 3-chlorobenzoate-grown cells of Pseudomonas sp. B13 have been shown to cometabolize monofluorobenzoates nih.gov.

Table 1: General Degradability of Related Fluorinated Compounds in Environmental Matrices

| Compound | Environmental Matrix | Degradation Findings | Reference |

|---|---|---|---|

| Monofluorobenzoates | Soil (laboratory microcosm) | Cometabolized by Pseudomonas sp. B13 grown on 3-chlorobenzoate. | nih.gov |

| 2-Fluorobenzoate | Anaerobic, denitrifying culture | Completely degraded by three strains of Pseudomonas sp. with stoichiometric release of fluoride (B91410) ions. | nih.gov |

Biotransformation Pathways and Metabolite Identification (e.g., Dioxygenation)

The biotransformation of fluorinated aromatic compounds often initiates with an oxidative attack on the aromatic ring, typically mediated by dioxygenase enzymes. This initial step is crucial for cleaving the stable aromatic structure and facilitating further degradation.

Initial Dioxygenation: For monofluorobenzoates, the initial step in the aerobic degradation pathway is the dioxygenation of the aromatic ring to form a fluorinated catechol. For instance, the cometabolism of 2-fluorobenzoate by Pseudomonas sp. B13 involves the elimination of the fluoride ion during the initial dioxygenation step nih.gov. It is plausible that the biodegradation of 2,3-difluorobenzoate would also proceed through a dioxygenation mechanism, likely catalyzed by a benzoate (B1203000) dioxygenase. This would lead to the formation of a difluorinated catechol. A bacterium utilizing 2-chlorobenzoate as its sole carbon and energy source was found to produce 2,3-dihydroxybenzoate as a metabolite nih.gov.

Metabolite Identification: Following the initial dioxygenation, the resulting difluorinated catechol would undergo further degradation. In the case of 2- and 3-fluorobenzoate catabolism, 2-fluoro-cis,cis-muconic acid has been identified as a dead-end metabolite, indicating that the metabolic pathway can sometimes be incomplete nih.gov. The specific metabolites resulting from the complete biodegradation of this compound have not been definitively identified in the available literature. However, based on the degradation pathways of similar compounds, a proposed pathway could involve the formation of fluorinated catechols, followed by ring cleavage to produce muconic acid derivatives, which are then further metabolized.

Table 2: Proposed Biotransformation Steps and Potential Metabolites of this compound

| Step | Reaction | Potential Metabolite(s) | Enzyme(s) Involved (Hypothesized) |

|---|---|---|---|

| 1 | Dioxygenation | 3,4-Difluorocatechol or 2,3-Difluorocatechol | Benzoate Dioxygenase |

| 2 | Ring Cleavage | Difluoro-muconic acid | Catechol 1,2-Dioxygenase or Catechol 2,3-Dioxygenase |

| 3 | Further Metabolism | Intermediates of central metabolism | Various hydrolases, isomerases, etc. |

Use of Fluorobenzoates as Environmental Tracers and Associated Toxicity Studies

Difluorobenzoates, including the 2,3-isomer, have been investigated and utilized as effective environmental tracers in hydrological studies. Their suitability stems from several key properties: they are artificial compounds not naturally present in the environment, they exhibit low sorption to soil and sediment particles, and they are stable under typical environmental conditions, allowing them to move with water flow without significant retardation or degradation over the timeframe of many tracer studies.

The low sorption of difluorobenzoates is a critical characteristic for a water tracer, as it ensures that the movement of the tracer accurately reflects the movement of the water. Their stability also means that they are less likely to be altered by chemical or biological processes during their transport through the subsurface.

While fluorobenzoates are considered to be relatively non-toxic at the concentrations used in tracer studies, it is important to consider any potential ecotoxicological effects. Specific toxicity data for this compound on representative aquatic organisms such as Daphnia magna and algae are not extensively available in the public domain. However, general studies on the toxicity of other per- and polyfluoroalkyl substances (PFAS) can provide some context, although it is important to note that toxicity can vary significantly between different fluorinated compounds. For instance, studies on other PFAS have shown a wide range of toxicity to aquatic invertebrates and algae.

Considerations for Environmental Impact Assessment

A comprehensive environmental impact assessment (EIA) for this compound would require a thorough evaluation of its potential effects on various environmental compartments. The key considerations for such an assessment would include:

Persistence: Based on the stability of the carbon-fluorine bond, the persistence of this compound in the environment would be a primary concern. The rate of its biodegradation in soil and water under various conditions would need to be determined.

Bioaccumulation: The potential for this compound to accumulate in organisms would need to be assessed. While its use as a non-sorbing tracer suggests a low potential for bioaccumulation, this would need to be confirmed through specific studies.

Toxicity: A critical component of the EIA would be the assessment of its ecotoxicity. This would involve testing its effects on a range of organisms representing different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers). The potential for chronic toxicity and effects on reproduction and development should also be investigated.

Mobility: Given its low sorption, the high mobility of this compound in soil and groundwater would be a significant factor in assessing its potential to contaminate water resources.

Future Research Directions

Development of Greener Synthesis Methodologies

The current synthetic routes to sodium 2,3-difluorobenzoate and other fluorinated aromatic compounds often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research must prioritize the development of more environmentally benign and sustainable synthetic strategies.

Key areas of focus should include:

Catalytic C-H Fluorination: Investigating and optimizing direct C-H fluorination methods would represent a significant leap forward. This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. Research into novel catalysts, including those based on earth-abundant metals, will be crucial.

Flow Chemistry: The application of continuous flow technologies can offer substantial advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and reduced solvent usage.

Bio-catalysis: Exploring enzymatic or microbial pathways for the synthesis of fluorinated aromatics is a promising avenue for green chemistry. While challenging, the development of biocatalysts capable of forming carbon-fluorine bonds could lead to highly selective and environmentally friendly synthetic processes.

Alternative Solvents: Research into the use of greener solvents, such as supercritical fluids (e.g., CO2), ionic liquids, or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis process.

Advanced Mechanistic Elucidation of C-F Bond Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts unique properties to fluorinated molecules but also presents challenges for their transformation. A deeper understanding of the mechanisms governing C-F bond activation and transformation is essential for the rational design of new reactions and catalysts.

Future research in this area should involve:

In-situ Spectroscopic Studies: The use of advanced spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, under reaction conditions can provide real-time insights into the formation and transformation of reaction intermediates.

Computational Modeling: Density functional theory (DFT) and other computational methods are powerful tools for mapping reaction pathways, calculating activation energies, and understanding the electronic structure of transition states. These studies can guide experimental work and accelerate the discovery of new catalytic systems.

Isotope Labeling Studies: The use of isotopic labeling, particularly with fluorine-18, can help to trace the fate of fluorine atoms throughout a reaction sequence, providing unambiguous evidence for proposed mechanistic pathways.

A key challenge in this field is the precise and controllable activation of C-F bonds. dntb.gov.ua Future work could focus on developing catalysts that can selectively cleave a single C-F bond in the presence of others, enabling the targeted functionalization of polyfluorinated compounds.

Computational Design of Novel Derivatives with Enhanced Biological Activity

The incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing their biological activity. nih.gov Computational modeling and simulation techniques offer a rational approach to designing novel derivatives of this compound with tailored biological properties.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, researchers can establish correlations between the structural features of 2,3-difluorobenzoate derivatives and their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of novel derivatives with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the in-silico screening of large compound libraries and the rational design of molecules with improved potency and selectivity.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity of a lead compound can guide the design of new derivatives with diverse scaffolds but similar biological effects.

The strategic placement of substituents on the 2,3-difluorobenzoate core can modulate properties such as lipophilicity, metabolic stability, and target binding affinity. mdpi.com Computational approaches can help to explore a vast chemical space and identify derivatives with optimal characteristics for various therapeutic applications.

Comprehensive Environmental Fate Modeling and Risk Assessment

As the use of fluorinated compounds becomes more widespread, it is imperative to understand their environmental fate and potential risks. nih.gov Comprehensive modeling and risk assessment studies are needed to ensure the long-term sustainability of this compound and its derivatives.

Key research areas include:

Multimedia Environmental Fate Modeling: The use of fugacity-based multimedia models can predict the partitioning and distribution of the compound in different environmental compartments, such as air, water, soil, and sediment. rsc.orgresearchgate.net This allows for an estimation of its persistence and potential for long-range transport. nih.gov

Biodegradation and Transformation Studies: Investigating the biotic and abiotic degradation pathways of this compound is crucial for determining its environmental persistence. This includes identifying potential metabolites and assessing their ecotoxicity.

Bioaccumulation Assessment: It is important to determine the potential for this compound to accumulate in living organisms and move up the food chain. nih.gov This can be assessed through experimental studies and predictive modeling.

Screening-Level Risk Assessment: Integrating data on emissions, environmental fate, and ecotoxicity into a coherent risk assessment framework can help to identify potential environmental concerns and guide the development of risk management strategies. nih.gov

Given the persistence of some fluorinated compounds, a proactive approach to environmental assessment is essential. nih.gov Future research should aim to develop a complete picture of the environmental behavior of this compound to ensure its safe and sustainable use.

Q & A

Q. What are the optimal synthetic routes for Sodium 2,3-difluorobenzoate, and how can purity be validated?

this compound can be synthesized via neutralization of 2,3-difluorobenzoic acid with sodium hydroxide in a polar solvent (e.g., water or ethanol). Post-synthesis purification typically involves recrystallization or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted acid or byproducts. For structural analogs, IR spectroscopy can identify carboxylate stretching bands (~1550–1650 cm⁻¹), while elemental analysis verifies stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies the carboxylate group (asymmetric COO⁻ stretch ~1600 cm⁻¹) and C-F vibrational modes (~1100–1250 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond lengths and angles (e.g., Sb–O distances in antimony complexes: 2.286–2.317 Å) .

- ¹⁹F NMR : Quantifies fluorine environments (chemical shifts depend on substituent positions).

Advanced Research Questions

Q. How do fluorine substituents influence coordination chemistry in metal complexes of this compound?

Fluorine's electronegativity alters electron density on the benzoate ring, affecting ligand-metal interactions. In tetraphenylantimony complexes, axial Sb–O bond lengths vary (2.286–2.317 Å) with fluorination degree, while equatorial Sb–C bonds shorten (2.107–2.119 Å) due to steric and electronic effects. X-ray data reveal trigonal-bipyramidal coordination geometries with axial oxygen atoms, stabilized by CH⋯π and hydrogen-bonding interactions .

Q. What computational approaches predict the thermochemical stability and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies (average deviation ~2.4 kcal/mol). Basis sets like 6-311++G(d,p) model fluorine's electron-withdrawing effects. Solvent interactions can be simulated using polarizable continuum models (PCM) to assess solubility and dissociation energetics .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Cross-validation using complementary techniques is essential:

- XRD vs. IR : Confirm carboxylate coordination modes (monodentate vs. bidentate).

- ¹H/¹⁹F NMR vs. DFT : Compare experimental shifts with computed isotropic shielding. Discrepancies in Sb–O bond lengths (e.g., 2.286 Å vs. 2.317 Å) may arise from crystal packing or ligand electronegativity, requiring systematic variation of substituents .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from moisture and oxidizing agents.

- Follow guidelines for fluorinated compound disposal to prevent environmental release .

Q. How do reaction conditions affect esterification of this compound?

Esterification with alkyl halides (e.g., methyl iodide) requires anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide). Monitor reaction progress via thin-layer chromatography (TLC). For methyl esters, typical yields exceed 80% under reflux in dichloromethane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.